Spinorphin
Overview
Description
Spinorphin is a heptapeptide with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp-Thr (LVVYPWT). It has been observed to possess antinociceptive, antiallodynic, and anti-inflammatory properties .
Synthesis Analysis
Spinorphin peptides with a rhodamine residue and a modification in the amino acid backbone were synthesized by a solid-phase method using Fmoc chemistry .Molecular Structure Analysis
The structural characteristics of spinorphin were elucidated using spectral and electrochemical techniques such as Scanning Electron Microscopy (SEM), UV-vis, fluorescence, infrared spectroscopy (IR), and voltammetry .Chemical Reactions Analysis
The chemical reactions of spinorphin involve its interaction with enkephalin-degrading enzymes. It has been found to act as an antagonist of the P2X3 receptor, and as a weak partial agonist/antagonist of the FP1 receptor .Physical And Chemical Properties Analysis
Spinorphin has a molecular formula of C45H64N8O10 and a molecular weight of 877.05 . Its physicochemical properties were studied using various techniques such as SEM, UV-vis, fluorescence, IR, and voltammetry .Scientific Research Applications
1. Anti-inflammatory and Immunomodulatory Effects
Spinorphin, a heptapeptide isolated from bovine spinal cord, has been studied for its potential role as an endogenous regulator of inflammation. Research demonstrates that spinorphin can act as a specific antagonist at certain receptors (FPR) on neutrophils, effectively blocking neutrophil chemotaxis induced by chemotactic agents. This suggests its function as a negative regulator of inflammatory responses, highlighting its importance in the context of inflammatory diseases (Liang et al., 2001).
2. Antinociceptive Effects and Pain Modulation
Studies have explored spinorphin's role in inhibiting cytoplasmic calcium transients in rat dorsal root ganglion neurons, indicating its potential in pain modulation. Spinorphin shows an ability to selectively inhibit signals associated with nociceptive transmission, especially in certain subpopulations of sensory neurons. This suggests its utility in developing novel approaches to pain management (Ayar et al., 2015).
3. Role in Neuromodulation
Spinorphin also exhibits properties of a neuromodulator, particularly in enkephalin metabolism within the spinal cord. Its ability to inhibit enkephalin-degrading enzymes suggests its function in enhancing the effects of enkephalins, which are natural painkillers produced in the body. This property of spinorphin can be harnessed in the development of new pain-relief therapies (Nishimura et al., 1993).
4. Implications in Neuropharmacology
Research has shown spinorphin's capacity to influence synaptic transmission in the hippocampal slices of rats, potentially impacting the facilitatory effects of enkephalin on field potentials. Its role in modulating synaptic transmission underlines its significance in neuropharmacological research, particularly in understanding how synaptic activities are regulated in the nervous system (Yamazaki et al., 2001).
Future Directions
properties
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H64N8O10/c1-23(2)19-31(46)39(56)50-37(25(5)6)43(60)51-36(24(3)4)42(59)49-34(20-27-14-16-29(55)17-15-27)44(61)53-18-10-13-35(53)41(58)48-33(40(57)52-38(26(7)54)45(62)63)21-28-22-47-32-12-9-8-11-30(28)32/h8-9,11-12,14-17,22-26,31,33-38,47,54-55H,10,13,18-21,46H2,1-7H3,(H,48,58)(H,49,59)(H,50,56)(H,51,60)(H,52,57)(H,62,63)/t26-,31+,33+,34+,35+,36+,37+,38+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIFNVGZIMFBQB-DYDSHOKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H64N8O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70160105 | |
Record name | Spinorphin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70160105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
877.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spinorphin | |
CAS RN |
137201-62-8 | |
Record name | Spinorphin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137201628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spinorphin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70160105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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